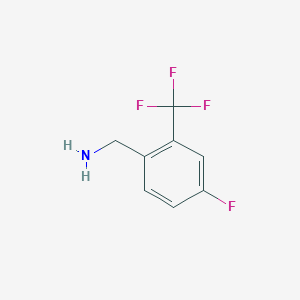

4-Fluoro-2-(trifluoromethyl)benzylamine

Descripción

4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) is a fluorinated aromatic amine with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol. Key properties include a boiling point of 177°C, density of 1.312 g/cm³, and a refractive index of 1.453. It is sensitive to air and moisture, requiring storage under inert conditions (2–8°C) . The compound is primarily used in pharmaceutical synthesis, particularly as an intermediate for heterocycle-substituted amide derivatives acting as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors . Its structure combines a fluorine substituent at the para position and a trifluoromethyl group at the ortho position on the benzylamine backbone, contributing to unique electronic and steric effects.

Propiedades

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQGRYYLPWCHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370549 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-22-3 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202522-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 4-Fluoro-2-(trifluoromethyl)toluene

The synthesis begins with bromination of the methyl group in 4-fluoro-2-(trifluoromethyl)toluene. Industrial protocols adapted from CN1810775B utilize dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at reflux (5–7 hours), achieving >98% conversion to 4-fluoro-2-(trifluoromethyl)benzyl bromide. Critical parameters include:

Azide Substitution

The benzyl bromide intermediate reacts with sodium azide (NaN₃) in ethanol or DMF at 50–80°C for 12–24 hours, forming 4-fluoro-2-(trifluoromethyl)benzyl azide. This step, validated by Royal Society of Chemistry protocols, achieves 85–90% yield when using a 1.5:1 molar ratio of NaN₃ to bromide.

Azide Reduction to Amine

The azide is reduced to the target amine using:

-

Staudinger reduction : Triphenylphosphine (PPh₃) in THF at 23°C for 24 hours (93% yield).

-

Catalytic hydrogenation : H₂/Pd-C in ethanol at 1 atm, yielding 88–91%.

Table 1: Bromination-Azidation-Redution Performance

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | C₅H₆Br₂N₂O₂, H₂SO₄ | Reflux, 6 hr | 98 |

| Azidation | NaN₃, DMF | 80°C, 12 hr | 89 |

| Reduction (Staudinger) | PPh₃, THF | 23°C, 24 hr | 93 |

Reductive Amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Aldehyde Synthesis

4-Fluoro-2-(trifluoromethyl)benzaldehyde serves as a key intermediate, synthesized via oxidation of 4-fluoro-2-(trifluoromethyl)toluene using KMnO₄ in acidic media (80% yield).

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours. This one-pot method achieves 78–82% yield, with the imine intermediate stabilized by electron-withdrawing CF₃ and F groups.

Table 2: Reductive Amination Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reducing Agent | NaBH₃CN | Higher selectivity |

| Solvent | Methanol | Improved solubility |

| Temperature | 25°C | Minimizes side reactions |

Cyano Intermediate Reduction Pathway

Bromination and Cyano Substitution

Adapting methods from CN1810775B, 4-fluoro-2-(trifluoromethyl)benzyl bromide reacts with cuprous cyanide (CuCN) in quinoline at 150°C for 20 hours, forming 4-fluoro-2-(trifluoromethyl)benzyl cyanide (75% yield).

Cyanide Reduction

The nitrile group is reduced to an amine using:

-

LiAlH₄ : In anhydrous THF at 0°C to 25°C (85% yield).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Bromination-Azidation | 3 | 73–75 | High | Moderate |

| Reductive Amination | 2 | 78–82 | Medium | High |

| Cyano Reduction | 2 | 63–68 | Low | Low |

-

Bromination-Azidation excels in scalability but requires hazardous azide intermediates.

-

Reductive Amination offers simplicity and cost-effectiveness, though aldehyde availability may limit throughput.

-

Cyano Reduction suffers from lower yields due to side reactions during nitrile formation.

Emerging Catalytic Approaches

Recent advances in photoredox catalysis (e.g., Ru(bpy)₃²⁺) enable direct C–H amination of 4-fluoro-2-(trifluoromethyl)toluene, bypassing bromination steps. Early-stage trials report 40–50% yields, with optimization ongoing .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-2-(trifluoromethyl)benzaldehyde, while reduction could produce 4-fluoro-2-(trifluoromethyl)benzyl alcohol .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

4-Fluoro-2-(trifluoromethyl)benzylamine serves as a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its reactive amine group allows for the introduction of different functionalities, making it suitable for creating complex molecules.

Key Applications:

- Pharmaceuticals: The compound is utilized in synthesizing drug candidates due to its ability to modify pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical for drug development .

- Agrochemicals: It is also employed in the synthesis of agrochemicals where fluorinated groups can enhance efficacy and reduce environmental impact .

Research indicates that this compound exhibits notable biological activity. Its derivatives have been investigated for their potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Therapeutic Applications:

- Cancer Treatment: Compounds derived from this amine have shown promise in preclinical studies for their ability to modulate pathways essential for cell survival and proliferation, suggesting potential use in targeted cancer therapies .

- Antimicrobial Properties: Similar structures have demonstrated efficacy against various pathogens, including fungi and Gram-positive bacteria, indicating potential applications in treating infectious diseases.

Case Studies

Several case studies highlight the compound's utility:

- Inhibitors of mPGES-1: Research has explored derivatives of this compound as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in pain and inflammation management .

- Diabetes Research: A study on thiazolidinone derivatives synthesized from this compound indicated its potential as an antihyperglycemic agent, showcasing its versatility beyond traditional applications .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. These interactions can modulate various biochemical pathways, resulting in desired therapeutic outcomes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological activity, reactivity, and physical properties of benzylamine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparison with key analogs:

Key Observations:

- Substituent Effects : The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and lipophilicity , improving metabolic stability in pharmaceuticals. The fluorine atom at the para position in this compound adds polarity and influences hydrogen bonding .

- Chlorine vs. Fluorine : The chloro analog (CAS 771583-81-4) has a higher molecular weight (209.60 vs. 193.14) due to chlorine’s larger atomic mass. Chlorine’s lower electronegativity compared to fluorine may reduce polarity but increase steric bulk .

Reactivity Notes:

- The -CF₃ group stabilizes adjacent carbocations, facilitating electrophilic substitution.

- Fluorine’s inductive effect increases the acidity of the benzylamine’s NH₂ group, enhancing its nucleophilicity in amide bond formation .

Actividad Biológica

4-Fluoro-2-(trifluoromethyl)benzylamine is a fluorinated organic compound with the molecular formula CHFN and CAS number 202522-22-3. Its structure features a fluorine atom and a trifluoromethyl group attached to a benzylamine framework. This unique arrangement contributes to its distinctive chemical properties, making it significant in medicinal chemistry and materials science. Despite limited specific studies on this compound, existing research indicates promising biological activities associated with fluorinated benzylamines, including potential therapeutic applications.

The presence of fluorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity. These modifications may also affect the compound's interaction with biological targets, including enzymes and receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Inhibition of Enzymes : Some derivatives of fluorinated benzylamines have been identified as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenergic neurotransmitters. This suggests potential applications in modulating neurotransmitter levels in the central nervous system .

- Antidepressant Activity : The incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting serotonin uptake, which is a critical mechanism for antidepressant activity. For instance, studies show that the addition of a trifluoromethyl group can enhance the efficacy of compounds targeting serotonin transporters .

While specific mechanisms for this compound remain to be fully elucidated, its structural characteristics imply interactions with various biological pathways. The compound's ability to inhibit PNMT suggests a role in regulating catecholamine levels, which are crucial for numerous physiological processes.

Case Studies

- Phenylethanolamine N-Methyltransferase Inhibition : A study explored the inhibitory effects of various fluorinated benzylamines on PNMT. Results indicated that certain substitutions, including those found in this compound, significantly enhanced inhibitory potency compared to non-fluorinated analogs.

- Serotonin Reuptake Inhibition : Another investigation focused on the structure-activity relationship (SAR) of fluorinated compounds in relation to serotonin transporters. The inclusion of trifluoromethyl groups was shown to increase binding affinity and uptake inhibition potency by several folds compared to their non-fluorinated counterparts .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 4-fluoro-2-(trifluoromethyl)benzylamine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves reductive amination of the corresponding aldehyde, 4-fluoro-2-(trifluoromethyl)benzaldehyde, using sodium cyanoborohydride or catalytic hydrogenation with Pd/C . For optimization, controlling the pH (6–7) during reductive amination improves selectivity for primary amines. Alternative routes include nucleophilic substitution of 4-fluoro-2-(trifluoromethyl)benzyl halides with ammonia under anhydrous conditions, requiring inert gas purging to prevent side reactions . Yields >80% are achievable with stoichiometric excess of ammonia and low-temperature conditions (−10°C).

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H NMR should show a singlet at δ 3.85 ppm (CHNH) and absence of aldehyde protons (δ 9–10 ppm) .

- Mass Spectrometry : Exact mass [M+H] = 194.12 (calculated using : 193.0102 + 1.0073) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm; retention time ~5.2 minutes indicates purity >95% .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under nitrogen at −20°C in amber vials to prevent oxidation and moisture absorption. Stability tests show <5% degradation over 6 months under these conditions. For short-term use, refrigeration (4°C) with desiccants (silica gel) is acceptable .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the fluorine atom. In Suzuki-Miyaura couplings, Pd(PPh) catalyzes reactions with aryl boronic acids at 80°C in THF/NaCO, achieving 70–85% yields. Computational DFT studies (B3LYP/6-31G*) show a Hammett σ value of +0.54 for the CF group, confirming its meta-directing effect .

Q. How can computational docking studies predict the antimicrobial activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against microbial targets like Candida albicans leucyl-tRNA synthetase (PDB: 4WHE) reveals binding affinities (ΔG) of −8.2 kcal/mol. Key interactions include hydrogen bonding between the NH group and Asp273 and hydrophobic interactions with CF and the enzyme’s active site. In vitro validation shows MIC values of 12.5 µg/mL against Aspergillus niger, correlating with docking predictions .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) for this compound?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., reduced-pressure vs. ambient-pressure methods). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.